Ethyl (2-bromo-4-methylphenyl)carbamate
Description
Ethyl (2-bromo-4-methylphenyl)carbamate is a substituted carbamate derivative characterized by a bromine atom and a methyl group on the phenyl ring. Substituted carbamates are often studied for their roles as intermediates in organic synthesis, pharmaceuticals, or toxicological agents .
Properties
IUPAC Name |
ethyl N-(2-bromo-4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJOJXFEHNYMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-4-methylphenyl)carbamate typically involves the reaction of 2-bromo-4-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The general reaction scheme is as follows:
2-bromo-4-methylphenol+ethyl chloroformate→ethyl (2-bromo-4-methylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromo-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of 2-bromo-4-methylbenzoic acid.
Reduction: Formation of 2-bromo-4-methylaniline.
Scientific Research Applications
Ethyl (2-bromo-4-methylphenyl)carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of ethyl (2-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Ethyl carbamate | Ethoxy, amine | 89.09 | Carbamate (-O-CO-NH₂) |
| Vinyl carbamate | Vinyloxy, amine | 87.08 | Carbamate, vinyl group |
| tert-Butyl carbamate | tert-Butoxy, amine | 117.15 | Carbamate, bulky alkyl |
| Ethyl (2-bromo-4-methylphenyl)carbamate | Bromo, methyl, phenyl, ethoxy | ~244.1 (estimated) | Carbamate, halogen, aromatic |
Key Observations :
Carcinogenic and Mutagenic Potency
Key Findings :
- Vinyl carbamate’s carcinogenicity is attributed to its metabolic conversion to reactive epoxides, which form etheno-DNA adducts (e.g., 1,N6-ethenodeoxyadenosine) .
- Ethyl carbamate’s carcinogenicity involves cytochrome P450-mediated oxidation to vinyl carbamate intermediates, though direct conversion is undetectable in vivo .
Metabolic Pathways and Toxicity Mechanisms
Biological Activity
Ethyl (2-bromo-4-methylphenyl)carbamate, a carbamate derivative, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
This compound is characterized by the presence of a bromine atom and a carbamate functional group, which significantly influence its reactivity and biological interactions. The compound can be synthesized through various organic reactions, including nucleophilic substitution and oxidation processes, leading to the formation of substituted carbamates and other derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues. This action can block the enzymatic activity crucial for various biological processes.
- Cell Membrane Interaction : this compound can interact with cellular membranes, affecting their integrity and function, which may lead to altered cell signaling pathways .
Antimicrobial Properties
This compound has been investigated for its antifungal and antibacterial properties. Research indicates that it exhibits significant activity against various microbial strains:
- Antifungal Activity : Studies have shown that similar carbamate derivatives can effectively inhibit fungal growth. For instance, compounds with similar structures demonstrated promising antifungal activities against several pathogenic fungi .
- Antibacterial Activity : The compound's ability to disrupt bacterial cell membranes suggests potential applications in combating bacterial infections. Its mechanism may involve interference with bacterial enzyme functions critical for survival .
Insecticidal Effects
Recent studies have highlighted the efficacy of this compound as an ixodicide , particularly against cattle ticks (Rhipicephalus microplus). The compound demonstrated the following effects:
- Lethal Effect on Larvae : Laboratory tests indicated a 93% inhibition rate on larval development when exposed to the compound.
- Growth Regulation : When applied to nymphal and adult stages, it showed a reduced efficacy (72% for nymphs and 27% for adults), suggesting that the compound primarily targets earlier developmental stages .
Case Studies
-
Tick Control Study :
- Objective : Evaluate the impact of this compound on tick populations in cattle.
- Findings : The compound significantly reduced larval survival rates and reproductive potential, indicating its potential as an effective acaricide.
- Antifungal Efficacy Assessment :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on substituents:
| Compound Name | Activity Type | Efficacy (%) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | High | Effective against bacteria and fungi |
| 2-bromo-4-chlorophenyl carbamate | Antimicrobial | Moderate | Less effective than ethyl derivative |
| 2-bromo-4-methoxyphenyl carbamate | Antimicrobial | Low | Limited activity compared to brominated derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
